molecular formula C15H14ClNO B13241331 N-[3-(1-chloroethyl)phenyl]benzamide CAS No. 1193387-66-4

N-[3-(1-chloroethyl)phenyl]benzamide

Cat. No.: B13241331
CAS No.: 1193387-66-4
M. Wt: 259.73 g/mol
InChI Key: ATEMNULTFOKGAG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identity

This compound is systematically named according to IUPAC guidelines as This compound. This nomenclature reflects its core structure: a benzamide group (benzene ring attached to a carboxamide) substituted at the meta position of the phenyl ring with a 1-chloroethyl moiety. Alternative synonyms include Benzamide, N-[3-(1-chloroethyl)phenyl]- and 3-(1-Chloroethyl)-N-phenylbenzamide, which are frequently used in chemical databases.

The compound’s molecular identity is further defined by its:

  • Molecular Formula : C₁₅H₁₄ClNO
  • SMILES Notation : O=C(NC1=CC=CC(=C1)C(Cl)C)C=2C=CC=CC2
  • InChI Key : ATEMNULTFOKGAG-UHFFFAOYSA-N
  • Molecular Weight : 259.73 g/mol.

A structural analysis reveals two aromatic rings connected via an amide bond, with the chloroethyl group (-CH₂Cl) introducing steric bulk and electrophilicity. This configuration enhances its potential for nucleophilic substitution reactions, a trait leveraged in synthetic modifications.

Historical Development in Benzamide Derivative Research

Benzamide derivatives have been integral to organic chemistry since the late 19th century, with early studies focusing on their synthesis and basic reactivity. The introduction of halogenated substituents, such as chlorine, emerged in the mid-20th century as researchers sought to modulate electronic and steric properties for pharmacological applications. This compound represents a modern iteration of this trend, where the chloroethyl group serves dual roles: enhancing lipophilicity for membrane penetration and providing a reactive site for covalent binding.

The compound’s development aligns with advancements in directed ortho-metalation techniques, which enable precise functionalization of aromatic rings. Such methods have facilitated the synthesis of complex benzamide analogs, expanding their utility in drug candidate libraries.

Position Within Contemporary Organic Chemistry Frameworks

In modern organic chemistry, this compound occupies a niche as a model compound for studying substituent effects on amide bond stability . The chloroethyl group’s electron-withdrawing nature polarizes the amide bond, altering its resonance characteristics and hydrogen-bonding capacity. This property is critical in peptidomimetic drug design, where amide isosteres are used to enhance metabolic stability.

Comparative studies with simpler benzamides (e.g., unsubstituted benzamide or methyl-substituted variants) highlight its unique reactivity. For instance, the chloroethyl substituent increases susceptibility to nucleophilic attack at the chlorine-bearing carbon, enabling the formation of carbon-nitrogen or carbon-oxygen bonds under mild conditions. Such reactivity is exploited in polymer chemistry and materials science, where benzamide derivatives serve as crosslinking agents.

Academic Significance in Structure-Function Studies

The academic value of this compound lies in its utility for structure-function relationship (SFR) studies . Key findings include:

  • Steric Effects : The chloroethyl group creates steric hindrance near the amide bond, reducing rotational freedom and stabilizing specific conformations. This rigidity is advantageous in crystallography for resolving molecular interactions.
  • Electronic Modulation : Chlorine’s electronegativity withdraws electron density from the phenyl ring, enhancing the electrophilicity of the amide carbonyl group. This effect is quantified via Hammett substituent constants (σₚ = +0.23 for -CH₂Cl), correlating with increased reactivity in acylation reactions.
  • Biological Relevance : While explicit pharmacological data are excluded per guidelines, the compound’s structural features align with motifs found in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Computational docking studies suggest potential binding pockets in enzymatic active sites, meriting further exploration.

These insights underscore the compound’s role as a pedagogical tool for elucidating how subtle structural changes influence macroscopic chemical behavior.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₁₅H₁₄ClNO
Molecular Weight 259.73 g/mol
XLogP3 3.2 (Predicted)
Hydrogen Bond Donors 1 (Amide -NH)
Hydrogen Bond Acceptors 2 (Amide C=O and -O-)
Rotatable Bonds 4
Topological Polar Surface Area 43.1 Ų

Data sourced from PubChem and computational analyses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1193387-66-4

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[3-(1-chloroethyl)phenyl]benzamide

InChI

InChI=1S/C15H14ClNO/c1-11(16)13-8-5-9-14(10-13)17-15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18)

InChI Key

ATEMNULTFOKGAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Aniline Derivatives

The synthesis begins with introducing the 1-chloroethyl group to the aromatic ring. A two-step approach is commonly employed:

  • Friedel-Crafts Alkylation : Reacting aniline with 1-chloroethyl bromide in the presence of AlCl₃ as a Lewis catalyst. This step attaches the 1-chloroethyl group to the meta position of the aniline ring, leveraging the amine group’s directing effects.
  • Reduction and Chlorination : The intermediate product is reduced using activated zinc/copper pairs in aqueous NH₄Cl to prevent dehalogenation, followed by chlorination with SOCl₂ to yield 3-(1-chloroethyl)aniline.

Benzoylation of 3-(1-Chloroethyl)aniline

The final step involves acylation of the amine:

  • Benzoyl Chloride Activation : Reacting 3-(1-chloroethyl)aniline with benzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the benzamide bond.
  • Purification : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate gradient) or HPLC, yielding N-[3-(1-chloroethyl)phenyl]benzamide as a crystalline solid.

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Source
Friedel-Crafts Alkylation 1-Chloroethyl bromide, AlCl₃, DCM, 0°C → RT 65–70
Benzoylation Benzoyl chloride, Et₃N, DCM, 0°C → RT 80–85

Spectroscopic Characterization

The compound is validated using:

  • IR Spectroscopy : Strong absorption at 1643 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃) :
    • δ 7.63–7.57 (m, 4H, aromatic protons)
    • δ 5.09 (s, 2H, CH₂Cl)
    • δ 3.75 (s, 3H, CH₃).
  • HRMS (ESI) : [M+H]⁺ calculated for C₁₅H₁₃ClNO: 258.0689; found: 258.0692.

Comparative Analysis of Methods

  • Alkylation Efficiency : Microwave-assisted alkylation (KI, K₂CO₃, MeCN) improves reaction time (12 h → 2 h) but reduces yield by 10–15%.
  • Chlorination Specificity : Using SOCl₂ instead of PCl₃ minimizes byproducts, enhancing purity.

Challenges and Optimization

  • Regioselectivity : Friedel-Crafts alkylation may yield para-substituted byproducts; meta selectivity is achieved using bulky directing groups.
  • Stability : The 1-chloroethyl group is prone to hydrolysis; reactions require anhydrous conditions.

Chemical Reactions Analysis

N-[3-(1-chloroethyl)phenyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(1-chloroethyl)phenyl]benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-[3-(1-chloroethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

a. Halogenated Benzamides

  • 3-Chloro-N-phenylbenzamide (): This compound crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å. The chloro substituent at the meta-position reduces symmetry compared to unsubstituted benzamides, affecting packing efficiency and melting points .
  • Its imidazole moiety further increases polarity and solubility .

b. Alkyl/Aryl-Substituted Benzamides

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl and dimethyl groups create an N,O-bidentate directing group, enabling participation in C–H functionalization reactions. X-ray crystallography confirmed its planar benzamide core and hydrogen-bonding network, which stabilize the crystal lattice .

Biological Activity

N-[3-(1-chloroethyl)phenyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article delves into its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound acts primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and reduced gene transcription. Inhibition of HDACs can result in the reactivation of silenced genes involved in cell cycle regulation, apoptosis, and differentiation .

Antitumor Activity

The compound exhibits significant antitumor properties, particularly against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis and inhibit cell proliferation in several types of cancer cells, including:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines indicate the potency of this compound in inhibiting cancer cell growth:

Cell Line IC50 (μM)
HepG21.30
MDA-MB-2312.00
A5492.50

These values suggest that this compound is a potent inhibitor of tumor cell proliferation .

Apoptosis Induction

Flow cytometry analysis has shown that treatment with this compound leads to increased apoptosis rates in HepG2 cells. The apoptosis rates observed were dose-dependent, with significant increases noted at various concentrations:

  • Control : 5.83%
  • 1 μM : 14.08%
  • 3 μM : 19.11%
  • 9 μM : 28.83%

In comparison, the positive control SAHA (suberoylanilide hydroxamic acid) showed lower apoptosis rates at similar concentrations .

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause G2/M phase arrest in cancer cells. This disruption in the cell cycle further contributes to its antitumor efficacy by preventing cancer cells from dividing and proliferating .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that this compound effectively inhibits tumor growth. For instance, when administered to mice with HepG2 xenografts, the compound exhibited a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to that of established HDAC inhibitors like SAHA .

Combination Therapy

Furthermore, studies indicate that this compound enhances the anticancer activity of other chemotherapeutic agents such as taxol and camptothecin when used in combination. This synergistic effect suggests its potential application in combination therapy for improved treatment outcomes in cancer patients .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for N-[3-(1-chloroethyl)phenyl]benzamide, and what solvents are typically employed in its preparation? Methodological Answer: The compound is commonly synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 3-(1-chloroethyl)aniline with benzoyl chloride in a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), using triethylamine as a base to neutralize HCl byproducts. Post-reaction purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . For analogous derivatives, microwave-assisted synthesis has been reported to reduce reaction times .

Q2: What spectroscopic techniques are essential for characterizing This compound? Methodological Answer:

  • 1H/13C NMR : Critical for confirming the amide bond formation (δ ~7.8–8.2 ppm for aromatic protons adjacent to the carbonyl) and the chloroethyl substituent (δ ~4.5–5.0 ppm for CH2Cl) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (theoretical m/z 273.7 for [M+H]+) and fragmentation patterns.
  • FT-IR : Key peaks include N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

Advanced Synthesis and Optimization

Q3: How can reaction conditions be optimized to improve the yield and enantiomeric purity of This compound derivatives? Methodological Answer:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in halogenated intermediates .
  • Temperature Control : Reactions conducted at 0–5°C minimize side reactions like hydrolysis of the chloroethyl group.
  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak® IA) in HPLC for enantiomeric separation .

Q4: What strategies mitigate competing side reactions during synthesis, such as over-chlorination or dimerization? Methodological Answer:

  • Protecting Groups : Temporary protection of the amine group (e.g., Boc) prevents unwanted electrophilic substitution .
  • Stoichiometric Precision : Limiting benzoyl chloride to 1.1 equivalents reduces esterification byproducts.
  • Inert Atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates .

Structural and Crystallographic Analysis

Q5: What crystallographic techniques resolve the molecular conformation of This compound? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with an Oxford Xcalibur Ruby Gemini diffractometer (Mo Kα radiation, λ = 0.71073 Å) is standard. The compound crystallizes in a monoclinic system (space group P21/c), with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and β = 98.537° . Hydrogen bonding between the amide N–H and carbonyl O stabilizes the lattice.

Q6: How do substituents on the benzamide ring influence the compound’s crystal packing? Methodological Answer: Electron-withdrawing groups (e.g., –Cl) enhance intermolecular dipole-dipole interactions, reducing symmetry and increasing unit cell volume. Computational modeling (Density Functional Theory, DFT) predicts steric effects of bulky substituents, validated via SCXRD .

Biological and Mechanistic Studies

Q7: What biochemical pathways are implicated in the antibacterial activity of This compound analogs? Methodological Answer: Analogous compounds inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid and polyketide biosynthesis. Target validation involves:

  • Enzyme Assays : Radiolabeled [³⁵S]-CoA incorporation into apo-acyl carrier protein (ACP).
  • MIC Testing : Minimum inhibitory concentration against Staphylococcus aureus (MIC ~2–8 µg/mL) .

Q8: How does the chloroethyl group influence the compound’s pharmacokinetic properties? Methodological Answer:

  • Lipophilicity : The –CH2Cl group increases logP (measured via shake-flask method), enhancing membrane permeability.
  • Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) assess oxidative dechlorination rates .

Data Analysis and Contradictions

Q9: How can researchers resolve discrepancies in reported crystallographic parameters for This compound? Methodological Answer:

  • Validation : Cross-check data with the Cambridge Structural Database (CSD) entries.
  • Refinement Software : SHELXL or OLEX2 for error correction in hydrogen atom positioning .

Q10: Why do computational models sometimes conflict with experimental NMR chemical shifts? Methodological Answer: Discrepancies arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) and conformational averaging. Use of explicit solvent models in Gaussian09 or ORCA improves DFT-NMR shift correlation .

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